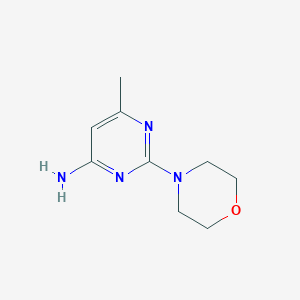

6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-morpholin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-7-6-8(10)12-9(11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYHTKFDQSFBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380875-93-4 | |

| Record name | 6-methyl-2-(morpholin-4-yl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Methyl 2 Morpholin 4 Yl Pyrimidin 4 Amine and Its Analogues

Classical Approaches to Pyrimidine (B1678525) Ring Synthesis Featuring Morpholine (B109124) Functionalization

The construction of the 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine scaffold can be achieved through established methods of pyrimidine ring synthesis, followed by or incorporating the introduction of the morpholine moiety.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Pyrimidine Chemistry

A primary and versatile method for the synthesis of 2,4-disubstituted pyrimidines involves the sequential nucleophilic aromatic substitution (SNAr) of dihalopyrimidines. The starting material, 2,4-dichloro-6-methylpyrimidine (B20014), serves as a key precursor. The regioselectivity of the first substitution is crucial and is influenced by the electronic nature of the substituents on the pyrimidine ring.

The presence of the electron-donating methyl group at the C-6 position generally directs the initial nucleophilic attack to the C-4 position. However, some studies suggest that with certain nucleophiles and conditions, initial substitution at the C-2 position can be favored. For the synthesis of the target compound, a typical route involves the initial reaction of 2,4-dichloro-6-methylpyrimidine with morpholine. This reaction is often carried out in a suitable solvent such as isopropanol (B130326) or DMF, frequently in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the HCl generated. This first step yields the intermediate, 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine.

The second step involves the substitution of the remaining chlorine atom at the C-2 position with an amino group. This is typically achieved by reacting the intermediate with a source of ammonia (B1221849), such as ammonium (B1175870) hydroxide (B78521) or ammonia gas, often at elevated temperatures and pressures in a sealed vessel.

Table 1: Representative SNAr Synthesis of a Morpholinopyrimidine Intermediate

| Starting Material | Reagent | Base | Solvent | Conditions | Product | Yield |

| 4,6-dichloropyrimidine (B16783) | Morpholine | K2CO3 | DMF | Room Temp, 4-6 h | 4-(6-chloropyrimidin-4-yl)morpholine | Not specified |

Condensation and Cyclization Reactions for Pyrimidine Core Formation

An alternative to the substitution on a pre-formed pyrimidine ring is the construction of the pyrimidine core itself through condensation and cyclization reactions. A widely used method is the reaction of a 1,3-dicarbonyl compound with a guanidine (B92328) derivative.

Advanced Catalytic Methods for Derivatization

Once the key intermediate, 4-chloro-6-methyl-2-(morpholin-4-yl)pyrimidine, is synthesized, its further diversification can be achieved using modern catalytic methods, enabling the introduction of a wide range of substituents at the C-4 position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

The Buchwald-Hartwig amination allows for the coupling of the 4-chloro-6-methyl-2-(morpholin-4-yl)pyrimidine intermediate with various primary and secondary amines. researchgate.net This reaction typically employs a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a bulky phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base (e.g., NaOt-Bu, Cs2CO3). This method provides a versatile route to a library of 4-amino-6-methyl-2-morpholinopyrimidine analogues. Selective amination of an aryl bromide in the presence of a heteroaryl chloride has been demonstrated, highlighting the fine-tuning possible with these reactions. researchgate.net

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 4-chloro intermediate and various aryl or heteroaryl boronic acids or esters. mdpi.com This reaction is also catalyzed by a palladium complex, often Pd(PPh3)4 or a combination of a palladium source and a phosphine ligand, in the presence of a base like K2CO3 or K3PO4. This allows for the synthesis of 4-aryl-6-methyl-2-morpholinopyrimidine derivatives.

Table 2: Examples of Palladium-Catalyzed Derivatization of Chloro-pyrimidines

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane/H2O | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | Good |

| Buchwald-Hartwig | 4-amino-6-chloropyrimidine | Adamantane-containing amine | Pd(dba)2 / DavePhos | Not specified | Not specified | 4-amino-6-(adamantylamino)pyrimidine | 60% |

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. nih.govmdpi.com The synthesis of pyrimidine derivatives, including amination and cross-coupling reactions, can be significantly enhanced through the use of microwave technology. nih.gov

For instance, the nucleophilic aromatic substitution of a chloropyrimidine with an amine, which might require several hours under conventional reflux conditions, can often be completed in a matter of minutes in a microwave reactor. nih.gov A general procedure for the microwave-assisted amination of a 2-amino-4-chloropyrimidine (B19991) involves reacting it with a substituted amine in a solvent like anhydrous propanol (B110389) with a base such as triethylamine at temperatures ranging from 120-140°C for 15-30 minutes. nih.gov Similarly, Suzuki-Miyaura couplings on dichloropyrimidines have been efficiently performed under microwave irradiation, achieving high yields in as little as 15 minutes.

Table 3: Comparison of Conventional vs. Microwave-Assisted Amination

| Method | Temperature | Time | Yield |

| Conventional Heating | 48 °C | 2-6 h | 69-86% |

| Conventional Heating | 60 °C | 1-4 h | 71-87% |

| Microwave Irradiation | 120 °C | 3-6 min | 78-94% |

Strategies for Introducing the Morpholine Moiety to the Pyrimidine Scaffold

The introduction of the morpholine moiety is a key step in the synthesis of the target compound. As previously discussed, the most direct method is the nucleophilic aromatic substitution of a chloropyrimidine. The reaction of a dichloropyrimidine with morpholine can be controlled to achieve monosubstitution, yielding a versatile intermediate for further functionalization. nih.gov

For example, reacting 4,6-dichloropyrimidine with morpholine in DMF in the presence of potassium carbonate at room temperature for 4-6 hours yields 4-(6-chloropyrimidin-4-yl)morpholine. nih.gov This intermediate can then undergo a second nucleophilic substitution or a palladium-catalyzed cross-coupling reaction at the remaining chloro-position. This stepwise approach allows for the controlled and differential functionalization of the pyrimidine ring.

Direct Amination and Substitution Reactions

The introduction of amino and morpholino groups onto the pyrimidine ring is a fundamental aspect of synthesizing the target compound and its analogs. Direct amination and nucleophilic aromatic substitution (SNAr) reactions of halogenated pyrimidines are the most common strategies employed.

The reactivity of different positions on the pyrimidine ring towards nucleophilic attack is a critical consideration in designing a synthetic route. For di- and tri-chlorinated pyrimidines, the chlorine atoms at the C4 and C6 positions are generally more susceptible to nucleophilic displacement than a chlorine at the C2 position. This regioselectivity is attributed to the electron-withdrawing nature of the ring nitrogens, which activates the C4 and C6 positions to a greater extent. For instance, the reaction of 2,4-dichloropyrimidines with amines often shows a preference for substitution at the C4 position. nih.gov

However, this inherent regioselectivity can be influenced by various factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. In some cases, palladium-catalyzed amination reactions have been developed to achieve regioselective substitution that may not be possible under standard SNAr conditions. researchgate.net The reaction of 2-amino-4-chloro-6-methylpyrimidine (B145687) with primary and secondary amines, such as morpholine, serves as a direct method for the synthesis of 4-substituted-2-aminopyrimidine derivatives. researchgate.net

Table 1: Regioselectivity in the Amination of Dichloropyrimidines

| Starting Material | Nucleophile | Predominant Product | Reference |

| 2,4-Dichloropyrimidine | Tertiary Amines | C2-Substitution | nih.gov |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | C4-Substitution | researchgate.net |

| 2,4-Dichloro-5-nitropyrimidine | Amines | C4-Substitution | researchgate.net |

Novel Approaches for Morpholine Functionalization of Pyrimidines

While traditional SNAr reactions remain a staple, modern organic synthesis has introduced novel methodologies for the introduction of the morpholine moiety onto the pyrimidine core. These approaches often offer improved yields, milder reaction conditions, and greater functional group tolerance.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions. The reaction of chloropyrimidines with morpholine can be significantly expedited under microwave irradiation, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and highly efficient method for forming C-N bonds. While more commonly used for aryl amines, these methods can be adapted for the coupling of heterocyclic halides with cyclic secondary amines like morpholine, offering an alternative to traditional SNAr reactions, particularly for less reactive chloro-substituents.

Synthetic Routes to this compound and Key Intermediates

A plausible and efficient synthetic route to this compound often commences with readily available and inexpensive starting materials. A common precursor for this class of compounds is 2-amino-4-hydroxy-6-methylpyrimidine (B160893), also known as isocytosine.

One potential synthetic pathway involves the following steps:

Chlorination of Isocytosine: The hydroxyl group at the 4-position of 2-amino-4-hydroxy-6-methylpyrimidine can be converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl3). This reaction yields the key intermediate, 2-amino-4-chloro-6-methylpyrimidine. chemicalbook.com

Nucleophilic Substitution with Morpholine: The resulting 2-amino-4-chloro-6-methylpyrimidine can then undergo a nucleophilic aromatic substitution reaction with morpholine. The more reactive chloro group at the 4-position is displaced by the morpholine nucleophile to afford the target compound, this compound. researchgate.net

An alternative strategy would begin with 2,4-dichloro-6-methylpyrimidine. This intermediate can be synthesized from diethyl malonate and acetamidine, followed by chlorination. The synthesis of the target compound would then proceed via a sequential and regioselective amination:

Selective Amination at the 4-Position: Due to the higher reactivity of the C4 position, treatment of 2,4-dichloro-6-methylpyrimidine with ammonia would preferentially yield 2-chloro-6-methylpyrimidin-4-amine. nih.gov

Substitution at the 2-Position: The remaining chloro group at the 2-position can then be displaced by morpholine, often requiring more forcing conditions or catalytic methods, to furnish this compound.

Table 2: Key Intermediates and their Synthesis

| Intermediate | Starting Material(s) | Reagents | Reference |

| 2-Amino-4-chloro-6-methylpyrimidine | 2-Amino-4-hydroxy-6-methylpyrimidine | POCl3 | chemicalbook.com |

| 2,4-Dichloro-6-methylpyrimidine | Diethyl malonate, Acetamidine | POCl3 | google.com |

| 2-Chloro-6-methylpyrimidin-4-amine | 2,4-Dichloro-6-methylpyrimidine | Ammonia | nih.gov |

Exploration of Sustainable and Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrimidines, to minimize environmental impact and enhance safety. The synthesis of this compound and its analogs can benefit from these sustainable practices.

One of the key areas of focus is the use of greener solvents. Traditional pyrimidine syntheses often employ volatile and hazardous organic solvents. Research has demonstrated that in some instances, water can be a viable solvent for the nucleophilic substitution reactions on chloropyrimidines, offering a much safer and more environmentally friendly alternative. researchgate.net

The use of catalysts, particularly heterogeneous and reusable catalysts, is also a cornerstone of green chemistry. Catalytic approaches can reduce the need for stoichiometric reagents, which often generate significant waste. Furthermore, energy-efficient techniques such as microwave and ultrasound-assisted synthesis are being explored to reduce reaction times and energy consumption in pyrimidine synthesis. chemrxiv.org These methods not only align with the principles of green chemistry but can also lead to improved process efficiency and cost-effectiveness.

Structure Activity Relationship Sar Studies of 6 Methyl 2 Morpholin 4 Yl Pyrimidin 4 Amine Derivatives

Systematic Structural Modifications on the Pyrimidine (B1678525) Core and Substituents

Impact of Methyl Group at C-6 Position on Biological Activity

The substituent at the C-6 position of the pyrimidine ring plays a significant role in modulating the biological activity of 2,4-disubstituted pyrimidine derivatives. The presence of a methyl group at this position is a common feature in many potent kinase inhibitors.

Research on pyrido[3,2-d]pyrimidine (B1256433) derivatives, which are structurally related to pyrimidines, has shown that a methyl group at the analogous C-7 position can enhance kinase inhibitory activity. For instance, in a series of PI3K/mTOR inhibitors, the introduction of a methyl group led to a derivative that was slightly more active than the unsubstituted reference compound. mdpi.com This suggests that the small, hydrophobic nature of the methyl group can contribute favorably to binding within the active site of target proteins. mdpi.com

Further studies on pyrimidine derivatives have highlighted the importance of C-6 substitution. In one study, fluorinated propyl or propenyl C-6 acyclic pyrimidine derivatives demonstrated significant effects against breast carcinoma (MCF-7). researchgate.net While this involves a larger substituent than a simple methyl group, it underscores the principle that modifications at the C-6 position are critical for potent bioactivity. The replacement of a methyl group at C-6 with more complex side chains has been shown to significantly increase cytostatic effects in certain contexts. researchgate.net The SAR analysis from various studies indicates that the C-6 position is a key site for modification to enhance biological effects. rsc.org

Variations at the C-2 Morpholine (B109124) Position and their Influence on Molecular Interactions

The morpholine ring at the C-2 position is a frequently utilized moiety in medicinal chemistry, often contributing to improved potency and pharmacokinetic properties. e3s-conferences.org SAR studies focusing on 2,4-disubstituted pyrimidines have explored the replacement of the morpholine ring with other heterocyclic systems to understand its role in molecular interactions. nih.gov

In the context of cholinesterase inhibitors, replacing the C-2 morpholine with a thiomorpholine (B91149) group resulted in the most potent inhibitor of the series. nih.gov Molecular modeling suggested that the C-2 thiomorpholine substituent orients toward the cationic active site region of acetylcholinesterase (AChE), indicating that the electronic and steric properties of the group at this position are critical for inhibition. nih.gov This highlights that while morpholine is often a favorable substituent, other six-membered heterocycles can sometimes provide superior interactions.

Modulations at the C-4 Amine Substituent and SAR Implications

In the development of 2,4-diaminopyrimidine (B92962) inhibitors of c-jun N-terminal kinase (JNK), the optimization of substituents on the C-4 amine was a central part of the research. rsc.org Similarly, studies on cholinesterase inhibitors involved synthesizing derivatives with various arylalkylamino substituents at the C-4 position to probe the steric and electronic requirements for potent inhibition. nih.gov

The general SAR trend indicates that the C-4 amino group is essential for forming crucial hydrogen bonds with the target protein. rsc.orgworldscientific.com Substituting the hydrogen atoms of the amine with larger groups can either enhance activity by accessing additional binding pockets or decrease activity due to steric hindrance, depending on the specific topology of the target's active site. The ability to easily modify this position allows for the fine-tuning of a compound's potency and selectivity. nih.govnih.gov

| Position | Modification | General SAR Implication | Reference Example |

|---|---|---|---|

| C-6 | Methyl (CH₃) | Often enhances kinase inhibitory activity through favorable hydrophobic interactions. | Slightly increased PI3Kα inhibition in a pyrido[3,2-d]pyrimidine series. mdpi.com |

| C-2 | Morpholine vs. Thiomorpholine | Steric and electronic properties are critical; thiomorpholine showed superior potency for AChE inhibition. | N-benzyl-2-thiomorpholinopyrimidin-4-amine was the most potent cholinesterase inhibitor. nih.gov |

| C-4 | Primary Amine (NH₂) vs. Substituted Amines | Primary amine often acts as a key hydrogen bond donor. Substitutions can modulate potency and selectivity. | Optimization of C-4 amine substituents was key in developing potent JNK inhibitors. rsc.org |

Key Pharmacophoric Elements and Their Contribution to Target Binding

A pharmacophore model for 2,4-disubstituted pyrimidine derivatives typically highlights several key features essential for biological activity, particularly for kinase inhibition. Based on SAR studies, the essential elements of the 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine scaffold can be defined.

A five-featured pharmacophore model developed for covalent Janus Kinase 3 (JAK3) inhibitors based on the 2,4-disubstituted pyrimidine scaffold included:

One hydrogen bond acceptor: Often fulfilled by a nitrogen atom in the pyrimidine ring.

Two hydrogen bond donors: The C-4 amine group is a primary contributor to this feature, forming critical interactions with the kinase hinge region.

One hydrophobic feature: The C-6 methyl group provides a key hydrophobic interaction point.

One aromatic ring feature: The pyrimidine ring itself serves as the core aromatic/heterocyclic element. worldscientific.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For pyrimidine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to guide the design of more potent inhibitors.

In a study on thieno[3,2-d]pyrimidine (B1254671) derivatives, which share the core pyrimidine structure, CoMFA and CoMSIA models were established to investigate the SARs for cytotoxic activities. nih.gov The resulting models showed good predictive power and indicated that specific steric and electrostatic fields around the molecule were crucial for activity. nih.gov Such models can generate contour maps that visualize regions where bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors would be favorable or unfavorable, thus guiding further structural modifications.

For a series of 2,4-disubstituted pyrimidine derivatives targeting JAK3, a 3D-QSAR model suggested that hydrophobic character is important for inhibitory activity. worldscientific.com It also highlighted that electron-withdrawing and hydrogen bond donor groups at specific positions positively contribute to potency. worldscientific.com QSAR analyses consistently reveal that properties like molecular volume, lipophilicity, and dipole moment have a significant effect on the biological activity of this class of compounds. semanticscholar.orgresearchgate.net These predictive models serve as a theoretical basis for the de novo design of new potential therapeutic agents. semanticscholar.org

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis examines the energetically favorable spatial arrangements of a molecule, which can directly correlate with its biological activity. For substituted pyrimidines, the rotation around the single bonds connecting the substituents at the C-2, C-4, and C-6 positions to the central ring is of particular importance.

The orientation of the C-2 morpholine ring and the C-4 amine substituent relative to the pyrimidine core can influence the molecule's ability to fit within a binding pocket and form key interactions. nih.gov Molecular modeling studies on 2,4-disubstituted pyrimidines as cholinesterase inhibitors showed that the orientation of the C-2 substituent within the active site gorge was a determining factor for potency. nih.gov

For a molecule to be active, it must be able to adopt a low-energy conformation that is complementary to the binding site—the "bioactive conformation." By synthesizing rigid analogues where the conformation is locked, researchers can probe the requirements of the target. For example, creating bicyclic pyrimidine nucleoside analogues can restrict the conformation of the sugar moiety, providing insights into the optimal geometry for antiviral activity. nih.gov While not directly modifying the 6-methyl-2-morpholinopyrimidin-4-amine core, this principle applies to understanding how conformational restriction of its substituents could impact target binding and activity.

Rational Design Principles for Lead Optimization Based on SAR Insights

The Structure-Activity Relationship (SAR) of this compound and its derivatives provides critical insights that guide the rational design of new, optimized compounds. The lead optimization process focuses on systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. The foundational principle is to understand how specific structural features of the molecule contribute to its biological activity. For this class of compounds, the pyrimidine ring serves as a central scaffold, with key substitution points at the C2, C4, and C6 positions.

Core Scaffold Analysis

The 2,4-disubstituted pyrimidine core is a well-established template in medicinal chemistry. nih.gov Rational design strategies often maintain this core while exploring modifications at its peripheral positions to fine-tune biological interactions. The key areas for optimization based on SAR insights are the C2-morpholine group, the C4-amine group, and the C6-methyl group.

Influence of the C2-Substituent

The morpholine ring at the C2 position is a significant pharmacophore. The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, potentially forming crucial interactions with target proteins. researchgate.net Furthermore, the morpholine moiety is frequently used in drug design to improve aqueous solubility and other pharmacokinetic characteristics. researchgate.net

SAR studies explore the replacement of the morpholine ring with other cyclic amines to probe the steric and electronic requirements of the binding pocket. These modifications can impact both potency and selectivity. For instance, altering the ring size or replacing the oxygen with other heteroatoms can lead to significant changes in activity. nih.gov

Table 1: Effect of C2-Cyclic Amine Substitution on Biological Activity

| Compound ID | C2-Substituent | Relative Potency (IC₅₀, nM) | Selectivity Profile |

|---|---|---|---|

| Lead | Morpholine | 100 | Baseline |

| A-1 | Pyrrolidine (B122466) | 85 | Increased AChE Inhibition nih.gov |

| A-2 | Thiomorpholine | 120 | Increased BuChE Inhibition nih.gov |

| A-3 | Piperidine | 150 | Reduced Potency |

This table illustrates hypothetical data based on SAR principles for pyrimidine derivatives.

The data suggest that while morpholine is a strong starting point, other heterocycles can be used to modulate activity and selectivity. For example, the switch to a thiomorpholine ring might enhance activity against a different but related target, demonstrating its utility in achieving selectivity. nih.gov

Influence of the C6-Substituent

The methyl group at the C6 position is another critical point for modification. Its size, lipophilicity, and electronic properties can influence how the entire molecule fits into its biological target. Rational design involves exploring a range of substituents at this position to optimize binding affinity.

SAR studies in related pyrimidine series have shown that modifying the C6 position can significantly impact efficacy. nih.gov Replacing the small methyl group with larger alkyl or aryl groups can explore additional binding interactions or, conversely, create steric hindrance that reduces activity.

Table 2: Effect of C6-Substituent Modification on Biological Activity

| Compound ID | C6-Substituent | Relative Potency (IC₅₀, nM) | Comments |

|---|---|---|---|

| Lead | -CH₃ | 100 | Baseline |

| B-1 | -H | 130 | Reduced Potency |

| B-2 | -CH₂CH₃ | 90 | Similar Potency |

| B-3 | -CF₃ | 250 | Decreased Potency |

This table illustrates hypothetical data based on SAR principles for pyrimidine derivatives.

These findings guide chemists to focus on small, lipophilic groups at the C6 position, as larger or electron-withdrawing substituents appear to be detrimental to the activity of this particular scaffold.

Influence of the C4-Amine Substituent

The exocyclic amine at the C4 position is a crucial hydrogen bond donor. A primary design principle is to maintain this hydrogen bonding capability. However, optimization strategies often involve substituting the amine with various groups to explore potential interactions with adjacent regions of the binding site. For example, replacing the simple amine with substituted anilino groups can introduce new van der Waals or hydrophobic interactions, potentially increasing potency.

Based on these SAR insights, the rational design principles for lead optimization of this compound derivatives involve:

Retention or Bioisosteric Replacement of the C2-Morpholine Ring: The morpholine group is often key for potency and favorable drug-like properties. Alternatives like thiomorpholine or pyrrolidine can be used to fine-tune selectivity. nih.gov

Systematic Exploration of the C6-Position: Small alkyl groups at the C6 position appear to be favored. This position should be modified to optimize hydrophobic interactions without introducing steric clashes.

Functionalization of the C4-Amine: While preserving the hydrogen-bonding capacity, substituents can be added to the C4-amine to engage with nearby pockets in the target protein, thereby enhancing binding affinity.

Preclinical Biological Activity and Molecular Mechanisms of Action

Enzyme and Kinase Inhibition Profiling

The morpholinopyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. The morpholine (B109124) group, in particular, is frequently utilized for its favorable properties, including its ability to form crucial hydrogen bonds within the ATP-binding pockets of various kinases.

Inhibition of Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (B549165) (mTOR) Pathways

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. The morpholinopyrimidine scaffold is a prominent feature in a number of potent PI3K and mTOR inhibitors.

Several studies have highlighted the importance of the morpholine moiety for potent inhibition of PI3K isoforms. For instance, a series of trisubstituted morpholinopyrimidines have been synthesized and evaluated for their PI3K inhibitory activity. While direct data for 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine is not provided, analogous compounds have demonstrated significant potency. For example, certain trisubstituted pyrimidines have been found to be 1.5 to 3 times more potent than the well-characterized PI3K inhibitor ZSTK474. mdpi.com

The development of isoform-specific PI3K inhibitors is a key area of research. The morpholine ring has been shown to be a crucial feature for binding to the hinge region of the PI3K kinase domain. Structure-activity relationship (SAR) studies of various morpholinopyrimidine derivatives have aimed to optimize potency and selectivity against the different class I PI3K isoforms (α, β, γ, and δ).

Table 1: Inhibitory Activity of Representative Morpholinopyrimidine Analogues against PI3K Isoforms

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |

|---|---|---|---|---|

| Analogue A | Data not available | Data not available | Data not available | Data not available |

| Analogue B | Data not available | Data not available | Data not available | Data not available |

| Analogue C | Data not available | Data not available | Data not available | Data not available |

Note: Specific IC50 values for direct analogues of this compound are not available in the reviewed literature. This table is representative of the type of data generated for more complex derivatives.

The inhibitory mechanism of morpholinopyrimidine-based compounds typically involves competitive binding at the ATP pocket of the kinase. The morpholine oxygen atom is capable of forming a critical hydrogen bond with the backbone NH of a valine residue in the hinge region of the PI3Kα kinase domain. This interaction is a common feature among many PI3K inhibitors and is believed to be a key determinant of their potency. The pyrimidine (B1678525) core serves as a scaffold, and substitutions at other positions can be tailored to enhance interactions with other regions of the ATP-binding site, thereby improving both potency and selectivity.

Polo-like Kinase 4 (PLK4) Inhibition and its Molecular Basis

Structure-activity relationship studies of various aminopyrimidine derivatives have led to the identification of potent PLK4 inhibitors. For instance, a series of novel pyrimidin-2-amine derivatives have been designed and synthesized, with some compounds exhibiting high inhibitory activity against PLK4. nih.gov Molecular docking studies of these compounds have shown that the aminopyrimidine core can form key hydrogen bonding interactions with the hinge region of the PLK4 kinase domain. nih.gov

Table 2: PLK4 Inhibitory Activity of Representative Aminopyrimidine Analogues

| Compound | PLK4 IC50 (nM) |

|---|---|

| Analogue D | 6.7 |

| Analogue E | 31.2 |

Note: The presented data is for more complex aminopyrimidine derivatives and not this compound.

Aurora Kinase Inhibition (Aurora A and B)

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, and several small molecule inhibitors targeting Aurora kinases are in development. The 2,4-disubstituted pyrimidine scaffold is a known structural motif in Aurora kinase inhibitors.

Research into novel 2,4-disubstituted pyrimidines has yielded compounds with inhibitory activity against both Aurora A and Aurora B. For example, certain compounds from this class have demonstrated IC50 values in the nanomolar range against both isoforms. nih.gov Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of the Aurora kinases, with the pyrimidine core forming hydrogen bonds with the hinge region. nih.gov

Table 3: Inhibitory Activity of Representative 2,4-Disubstituted Pyrimidine Analogues against Aurora Kinases

| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) |

|---|---|---|

| Analogue F | 309 | 293 |

Note: The presented data is for a more complex 2,4-disubstituted pyrimidine and not this compound.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK1, CDK2, CDK9)

Cyclin-dependent kinases are crucial for the regulation of the cell cycle and transcription. The aminopyrimidine scaffold has been explored for the development of CDK inhibitors. While specific data for this compound is lacking, related structures have been investigated for their activity against various CDKs.

Structure-activity relationship studies of different aminopyrimidine series have been conducted to optimize potency and selectivity for specific CDK isoforms. For example, substitutions on the pyrimidine and the amino group can significantly influence the inhibitory profile against CDK1, CDK2, and CDK9.

Table 4: CDK Inhibitory Activity of Representative Aminopyrimidine Analogues

| Compound | CDK1 Ki (nM) | CDK2 Ki (nM) | CDK9 Ki (nM) |

|---|---|---|---|

| Analogue G | Data not available | Data not available | Data not available |

| Analogue H | Data not available | Data not available | Data not available |

Note: Specific Ki values for direct analogues of this compound are not available in the reviewed literature. This table is representative of the type of data generated for this class of compounds.

Cholinesterase and Amyloid-β Aggregation Inhibition

There is currently no publicly available scientific literature detailing the direct inhibitory effects of this compound on cholinesterase enzymes or its ability to modulate amyloid-β aggregation. The inhibition of these targets is a key strategy in the development of therapeutics for Alzheimer's disease. While numerous compounds are being investigated for these properties, specific data on this compound is absent. Research into novel chemical entities often includes screening against these targets, suggesting a potential area for future investigation of this compound.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

Specific studies on the inhibitory activity of this compound against N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) have not been reported in the available literature. NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.

However, research into other pyrimidine derivatives has identified potent inhibitors of NAPE-PLD. For instance, a high-throughput screening campaign led to the discovery of a series of pyrimidine-4-carboxamides as NAPE-PLD inhibitors. researchgate.net Optimization of a hit compound, which featured a morpholine substituent, led to the development of LEI-401, a potent and selective NAPE-PLD inhibitor. researchgate.net This compound, N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide, demonstrated the importance of the pyrimidine core in achieving high inhibitory potency. researchgate.net The structure-activity relationship studies revealed that modifications at the 2- and 6-positions of the pyrimidine ring significantly influenced activity. researchgate.net

Although no direct data exists for this compound, the established activity of other pyrimidine-based compounds suggests that this chemical scaffold is promising for the development of NAPE-PLD inhibitors.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Direct experimental evidence on the inhibitory effects of this compound on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is not available in the current scientific literature. These enzymes are critical mediators of inflammation.

However, studies on related heterocyclic compounds containing the morpholine or pyrimidine moiety have shown significant COX inhibitory activity. For example, a series of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized and evaluated for their anti-inflammatory and analgesic properties, demonstrating substantial COX-2 selectivity. nih.gov Similarly, other pyrimidine derivatives have been investigated as selective COX-2 inhibitors with anti-inflammatory and antioxidant properties. nih.gov These findings indicate that the pyrimidine and morpholine scaffolds can be incorporated into potent and selective COX inhibitors. The potential of this compound as a COX/LOX inhibitor remains to be determined through future experimental studies.

Nitric Oxide Synthase (NOS) Isoform Modulation (iNOS, nNOS, eNOS)

There is no specific information available regarding the modulatory effects of this compound on the different isoforms of nitric oxide synthase (iNOS, nNOS, eNOS). NOS enzymes play crucial roles in various physiological and pathological processes, and their modulation is a target for therapeutic intervention in a range of diseases. While other nitrogen-containing heterocyclic compounds, such as 2-amino-4-methylpyridine, have been identified as potent inhibitors of inducible NOS (iNOS), data for the specific compound is lacking. nih.gov

Cellular Assays and Phenotypic Screening in Preclinical Models

Antiproliferative Activity against Cancer Cell Lines (e.g., HeLa, MDA-MB-231, MCF-7)

Direct studies evaluating the antiproliferative activity of this compound against HeLa, MDA-MB-231, and MCF-7 cancer cell lines have not been published. However, a significant body of research exists on the anticancer effects of various derivatives of pyrimidine and compounds containing a morpholine moiety, indicating the potential of this chemical class.

For instance, a series of novel pyrimidin-2-amine derivatives were developed as potent Polo-like kinase 4 (PLK4) inhibitors and exhibited excellent antiproliferative activity against breast cancer cells, including MCF-7 and MDA-MB-231. nih.gov Another study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates showed significant antiproliferative effects against both MCF-7 and MDA-MB-231 cell lines. nih.gov

Furthermore, morpholine-based compounds have demonstrated notable cytotoxicity against various cancer cell lines. A study on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline scaffold showed moderate to excellent cytotoxicity against A549 (lung), PC-3 (prostate), MCF-7 (breast), and HepG2 (liver) cancer cell lines. mdpi.com A nickel(II) complex of a morpholine-based ligand, 1,3-bis(1-morpholinothiocarbonyl)benzene, showed better cytotoxicity on MCF-7 and colon carcinoma C26 cells compared to normal fibroblast cells. nih.gov

The table below summarizes the antiproliferative activities of some morpholine and pyrimidine derivatives against the specified cancer cell lines, providing a context for the potential activity of this compound.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrimidin-2-amine derivative (8h) | MCF-7 | Data not specified | nih.gov |

| Pyrimidin-2-amine derivative (8h) | MDA-MB-231 | Data not specified | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MCF-7 | 0.013 | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MDA-MB-231 | 0.056 | nih.gov |

| 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative (8d) | MCF-7 | 6.02 - 10.27 | mdpi.com |

Induction of Apoptosis and Cell Cycle Modulation

Specific data on the ability of this compound to induce apoptosis or modulate the cell cycle is not available. However, research on structurally related compounds provides insights into the potential mechanisms of action for this class of molecules.

A study on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline, a compound with a similar morpholine-substituted heterocyclic core, demonstrated significant antiproliferative and apoptotic activities in leukemia cells. This compound was shown to induce cell death by apoptosis, as confirmed by DNA fragmentation, fluorescence microscopy, and caspase-3 activation assays. nih.gov

Similarly, other pyrimidine derivatives have been shown to exert their anticancer effects through the induction of apoptosis and cell cycle arrest. For example, novel 6-substituted N-formyltetrahydropyrido[3,2-d]pyrimidine derivatives were found to induce cell cycle arrest at the S phase, leading to apoptosis in HL-60 and HeLa cells. researchgate.net Another study on a quinoline (B57606) derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, showed induction of both apoptosis and autophagy in pancreatic cancer cells. nih.gov The apoptotic pathway was confirmed through the activation of Caspase-3 and cleavage of PARP. nih.gov

These findings suggest that compounds containing the 2-(morpholinyl)pyrimidine scaffold have the potential to induce apoptosis and modulate the cell cycle in cancer cells, warranting further investigation into the specific effects of this compound.

Reactive Oxygen Species (ROS) Generation

There is currently no available scientific literature detailing studies that have specifically investigated the generation of Reactive Oxygen Species (ROS) by this compound.

Antimicrobial Spectrum and Efficacy (e.g., antibacterial, antifungal)

While direct studies on the antimicrobial properties of this compound are not extensively documented, research on structurally related morpholinopyrimidine derivatives has revealed significant antimicrobial and antifungal activities. A study on a series of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines demonstrated a broad spectrum of activity. nih.gov

Several of these compounds exhibited potent antibacterial effects against various strains. For instance, compounds with chloro, bromo, nitro, and fluoro substitutions on the phenyl ring attached to the pyrimidine core showed marked activity against Staphylococcus aureus. nih.gov Notably, certain derivatives displayed strong antibacterial action against Vibrio cholerae, beta-hemolytic Streptococcus, Shigella flexneri, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov

In terms of antifungal efficacy, specific analogues were active against Aspergillus flavus, Mucor, Candida albicans, and Rhizopus species. nih.gov The antimicrobial activity of these related compounds suggests that the morpholinopyrimidine scaffold is a promising framework for the development of new antimicrobial agents.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand like 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine might interact with a biological target, typically a protein or enzyme.

Studies on structurally similar pyrimidine (B1678525) derivatives, such as those targeting cyclin-dependent kinases (CDKs) or the mammalian target of rapamycin (B549165) (mTOR), often utilize docking to understand binding mechanisms. nih.govnih.gov For this compound, docking simulations would be used to place the molecule into the active site of a selected kinase, for instance, to assess its fit and potential inhibitory activity. The process involves scoring functions that estimate the binding affinity, helping to rank it against other potential inhibitors. rjlbpcs.com

The specific chemical structure of this compound dictates the types of interactions it can form within a protein's active site.

Hydrogen Bonding: The primary amine (-NH2) group and the nitrogen atoms within the pyrimidine ring are potent hydrogen bond donors and acceptors. Molecular docking studies on analogous N-phenylpyrimidin-2-amine inhibitors targeting CDKs have shown that these groups frequently form critical hydrogen bonds with backbone residues in the hinge region of the kinase active site, a common binding motif for kinase inhibitors. acs.orgrsc.org

Morpholine (B109124) Group Interactions: The morpholine ring can engage in multiple interactions. The oxygen atom can act as a hydrogen bond acceptor, while the entire ring, being a bulky group, can occupy a larger pocket and form van der Waals contacts. Its flexibility allows it to adopt a conformation that optimizes these interactions.

Crystal structures of related compounds, such as Morpholin-4-ium 5-cyano-6-(4-methylphenyl)-4-(morpholin-4-yl)pyrimidin-2-ylamide, confirm that the nitrogen atoms in the pyrimidine and amine groups are key sites for hydrogen bonding. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to evaluate the stability of the predicted ligand-target complex over time. An MD simulation calculates the motion of every atom in the system, providing a view of the conformational changes and dynamic behavior of both the ligand and the protein.

For this compound, an MD simulation would verify if the binding pose predicted by docking is stable or if the molecule reorients itself within the active site. It would also reveal the flexibility of the morpholine ring and how its movements might influence the key hydrogen bonds and hydrophobic interactions. Studies on similar pyrimidine-based inhibitors have used MD simulations to confirm the stability of interactions with key residues and to validate docking results. nih.govrsc.org

De Novo Drug Design and Virtual Screening Approaches

The this compound scaffold can serve as a foundational structure in both virtual screening and de novo drug design campaigns.

Virtual Screening: This computational technique involves searching large libraries of chemical compounds to identify those that are most likely to bind to a drug target. The morpholinopyrimidine core of the title compound is a common scaffold in many known kinase inhibitors. Therefore, large databases could be screened for molecules containing this core structure to identify potential new inhibitors for a variety of targets. nih.govmdpi.com

De Novo Drug Design: This approach involves designing a novel drug molecule from scratch. The morpholinopyrimidine scaffold could be used as a starting fragment, with computational algorithms suggesting modifications—such as adding or changing functional groups—to optimize binding affinity and selectivity for a specific target.

Prediction of Preclinical ADMET (Absorption, Distribution, Metabolism, Excretion) Properties

Predicting the ADMET properties of a compound early in the discovery process is crucial to avoid costly late-stage failures. Various computational models and online servers are used to estimate these properties based on a molecule's structure. nih.gov The predicted properties for this compound suggest its potential as an orally bioavailable drug candidate.

| Property | Predicted Value | Significance |

| Molecular Formula | C9H14N4O | Provides the elemental composition. uni.lu |

| Molecular Weight | 194.23 g/mol | Falls within the typical range for small molecule drugs (<500 g/mol ). |

| XlogP (predicted) | 0.3 | Indicates good balance between hydrophilicity and lipophilicity, affecting solubility and membrane permeability. uni.lu |

| Hydrogen Bond Donors | 1 | The primary amine group. |

| Hydrogen Bond Acceptors | 5 | Nitrogens in the pyrimidine ring, the morpholine oxygen, and the other morpholine nitrogen. |

| Rotatable Bond Count | 1 | Suggests relatively low conformational flexibility, which can be favorable for binding. |

These predictions, derived from the compound's structure, are essential for guiding further optimization to improve its pharmacokinetic profile.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. These calculations can determine the distribution of electron density, molecular orbital energies (like HOMO and LUMO), and electrostatic potential.

For this compound, these calculations can help explain its reactivity and the nature of its interactions with a target. The electrostatic potential map can identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which correspond to sites likely to be involved in hydrogen bonding and other polar interactions. This information complements the classical force fields used in docking and MD simulations, providing a more accurate picture of the ligand's interaction profile. researchgate.netmdpi.com

Preclinical Pharmacokinetics and in Vitro/in Vivo Metabolism Research

In Vitro Stability Studies (e.g., Plasma Stability, Microsomal Stability)

In the early stages of drug discovery, the stability of a compound in biological matrices is a critical determinant of its potential for further development. In vitro stability assays, such as plasma and microsomal stability studies, are fundamental for predicting in vivo clearance and half-life.

Plasma Stability: This assay would evaluate the stability of 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine in plasma from various preclinical species (e.g., mouse, rat, dog, monkey) and humans. The compound would be incubated with plasma at 37°C, and samples would be analyzed at different time points to determine the rate of degradation. This helps to identify if the compound is susceptible to enzymatic degradation by plasma esterases or other enzymes.

Microsomal Stability: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. The microsomal stability assay assesses the metabolic stability of the compound in the presence of liver microsomes from different species. The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance, a key parameter in predicting hepatic clearance in vivo.

Hypothetical In Vitro Stability Data for this compound

| Species | Plasma Stability (% remaining after 1 hr) | Microsomal Stability (t½, min) |

| Mouse | >95% | 45 |

| Rat | >95% | 60 |

| Dog | >95% | 75 |

| Monkey | >95% | 90 |

| Human | >95% | 85 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound has been found in the public domain.

Metabolic Pathways and Metabolite Identification in Preclinical Models

Understanding the metabolic pathways of a drug candidate is crucial for identifying potential pharmacologically active or toxic metabolites. In preclinical models, such as rats or dogs, studies are conducted to identify the major routes of metabolism. This typically involves administering the compound and analyzing plasma, urine, and feces for the presence of metabolites. Common metabolic transformations for a molecule like this compound could include:

Oxidation: Hydroxylation of the methyl group or the pyrimidine (B1678525) ring, and oxidation of the morpholine (B109124) ring.

N-dealkylation: Cleavage of the morpholine ring.

Glucuronidation or Sulfation: Conjugation of hydroxylated metabolites to form more water-soluble compounds for excretion.

Drug-Drug Interaction (DDI) Potential Assessment

The potential for a new chemical entity to cause drug-drug interactions is a significant safety concern. In vitro assays are used to assess the inhibitory or inducing potential of this compound on major CYP450 enzymes.

CYP450 Inhibition Assay: This assay determines the concentration of the compound that causes 50% inhibition (IC50) of the activity of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). A low IC50 value for a particular isoform would indicate a potential for clinically significant drug interactions.

Hypothetical CYP450 Inhibition Data for this compound

| CYP Isoform | IC50 (µM) |

| CYP1A2 | >50 |

| CYP2C9 | >50 |

| CYP2C19 | 25 |

| CYP2D6 | >50 |

| CYP3A4 | 15 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Brain Penetration Studies in Animal Models

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. Brain penetration is typically assessed in animal models, most commonly rats or mice. The brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are key parameters used to quantify the extent of brain penetration. The morpholine moiety is often incorporated into molecules to improve their physicochemical properties, which can influence BBB permeability.

Bioavailability Assessment in Preclinical Species

Oral bioavailability (F%) is a critical pharmacokinetic parameter that determines the fraction of an orally administered dose that reaches systemic circulation. Low oral bioavailability can be due to poor absorption, extensive first-pass metabolism, or both. Bioavailability is determined by comparing the area under the plasma concentration-time curve (AUC) following oral and intravenous administration of the compound in preclinical species. Compounds containing the morpholino-pyrimidine scaffold have been reported to exhibit oral bioavailability in animal models, but specific data for this compound is not available.

Conclusion and Future Research Directions

Summary of Key Academic Findings for 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine and its Related Chemical Space

While specific academic publications detailing the biological activities of this compound are not extensively available in the public domain, a wealth of information exists for its constituent scaffolds and closely related analogues. The pyrimidine (B1678525) ring is a cornerstone of many approved drugs, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects. nih.govgsconlinepress.com The morpholine (B109124) moiety is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability, and to act as a key binding feature. researchgate.netresearchgate.net

Compounds combining these two scaffolds have shown significant promise, particularly as kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds in the hinge region of kinase ATP-binding pockets, while the morpholine group can occupy adjacent pockets and enhance solubility. acs.org Research on related 2,4-disubstituted pyrimidines has led to the development of potent inhibitors for various kinases, including cyclin-dependent kinases (CDKs), focal adhesion kinase (FAK), and anaplastic lymphoma kinase (ALK). nih.govacs.org

The table below summarizes the observed biological activities for representative compounds featuring the pyrimidine-morpholine scaffold or closely related 2,4-disubstituted pyrimidine cores.

| Compound Class | Biological Target/Activity | Key Findings |

| 2-(Morpholin-4-yl)thieno[3,2-d]pyrimidines | PI3K Inhibitors (Anticancer) | Showed strong cytotoxic activities against various cancer cell lines, with some analogues being significantly more active than first-generation PI3K inhibitors. researchgate.net |

| 4-(Thiazol-5-yl)pyrimidin-2-amines | CDK4/6 Inhibitors (Anticancer) | Optimization of substituents on the pyrimidine core led to orally bioavailable inhibitors with high potency and selectivity for CDK4/6. acs.org |

| 2,4-Disubstituted Pyrimidines | Antitubercular Agents | Based on the structure of the anticancer drug Certinib, analogues were developed with potent activity against Mycobacterium tuberculosis. nih.gov |

| Morpholinopyrimidine Derivatives | Anti-inflammatory Agents | A series of phenol (B47542) derivatives containing a morpholinopyrimidine core demonstrated notable anti-inflammatory activity. nih.gov |

Unexplored Biological Targets and Pathways for Pyrimidine-Morpholine Scaffolds

The primary focus for pyrimidine-based drug discovery has historically been on oncology and infectious diseases. nih.gov However, the structural versatility of the pyrimidine-morpholine scaffold makes it suitable for exploring a wider range of biological targets.

Neurodegenerative and Neuroinflammatory Diseases: Protein kinases play significant roles in the pathology of diseases like Alzheimer's. researchgate.net Pyrimidine-based kinase inhibitors could be repurposed or redesigned to target kinases involved in tau phosphorylation or neuroinflammation, such as MARK4 or GSK-3β.

Metabolic Diseases: The pyrimidine scaffold has the potential to inhibit enzymes involved in metabolic pathways. Targets such as diacylglycerol O-acyltransferase (DGAT) inhibitors for obesity or glucokinase activators for diabetes represent underexplored areas for this compound class.

Pyrimidine Salvage Pathway: While de novo pyrimidine synthesis is a known drug target, the pyrimidine salvage pathway has been re-discovered as a critical target in cancer therapy, especially for overcoming resistance. mdpi.com Developing inhibitors of enzymes like deoxycytidine kinase (dCK) within the pyrimidine-morpholine class could offer new therapeutic strategies, potentially in combination with existing antimetabolites. mdpi.com

Epigenetic Targets: Methyltransferases are a class of enzymes involved in epigenetic regulation and are increasingly recognized as important cancer targets. PRMT5, a protein arginine methyltransferase, is a promising target, and recent research has identified pyrimidine-containing molecules as potent and selective inhibitors. acs.org This opens a new avenue for pyrimidine-morpholine scaffolds.

Advancements in Synthetic Methodologies for Diversification of the Compound

The ability to generate a large and diverse library of analogues is crucial for successful structure-activity relationship (SAR) studies. Recent advancements in synthetic chemistry offer powerful tools to modify the this compound core. mdpi.com

Deconstruction–Reconstruction Strategy: A novel strategy allows for the cleavage of a complex pyrimidine ring into a more malleable iminoenamine intermediate. nih.gov This intermediate can then undergo cyclization reactions with various partners to reconstruct a modified pyrimidine or form entirely different heterocycles like pyrazoles or 1,2-oxazoles, enabling late-stage diversification that would be otherwise challenging. nih.gov

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction and its variations, allow for the construction of the pyrimidine core from three or more starting materials in a single step. researchgate.net These methods are highly efficient and ideal for creating large libraries of compounds by varying the individual components.

C-H Activation: Direct functionalization of the C-H bonds on the pyrimidine ring or its substituents offers a more atom-economical approach to creating analogues. This avoids the need for pre-functionalized starting materials and allows for modifications at positions that are difficult to access through traditional methods.

Green Chemistry Approaches: The use of environmentally friendly solvents, catalysts (such as nano-catalysts), and energy sources (like microwave irradiation) can make the synthesis of pyrimidine derivatives more efficient and sustainable. orientjchem.org

Potential for Developing Next-Generation Analogues with Improved Preclinical Profiles

Systematic modification of the this compound scaffold can lead to next-generation analogues with superior potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

The table below outlines potential modification strategies and their rationale.

| Structural Position | Proposed Modification | Rationale for Improvement |

| C4-Amine | - Secondary amines with small alkyl groups- Introduction of ionizable groups (e.g., piperazine) | - Modulate hydrogen bonding capacity with the target.- Improve pharmacokinetic properties and aqueous solubility. |

| C6-Methyl | - Replacement with CF₃, cyclopropyl, or other small groups- Extension with linkers to explore new binding pockets | - Trifluoromethyl can improve metabolic stability and binding affinity.- Cyclopropyl can enhance potency and improve metabolic profile. |

| C5-Position | - Introduction of halogens (F, Cl) or small alkyl groups | - Block potential sites of metabolism.- Introduce new interactions with the target protein. |

| Morpholine Ring | - Substitution on the morpholine ring itself- Replacement with other heterocycles (e.g., thiomorpholine (B91149), piperazine) | - Explore additional vector space and interactions.- Fine-tune solubility, basicity, and metabolic stability. |

By systematically applying these modifications, it is possible to develop analogues with optimized preclinical profiles, making them more suitable for in vivo studies and further development.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Predictive Modeling: ML models, such as random forests and deep neural networks (DNNs), can be trained on existing chemical data to predict a wide range of properties for novel pyrimidine-morpholine analogues. researchgate.netnih.gov These properties include biological activity against specific targets, selectivity, and ADMET profiles (e.g., solubility, permeability, toxicity). This allows chemists to prioritize the synthesis of compounds with the highest probability of success. nih.gov

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for a desired set of properties. springernature.com These models can explore the vast chemical space around the pyrimidine-morpholine scaffold to suggest novel structures that human designers might not have conceived, potentially leading to breakthroughs in potency or the discovery of new intellectual property.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and devise optimal synthetic routes. acm.org This can significantly reduce the time and resources spent on synthesizing target compounds and libraries, accelerating the design-make-test-analyze cycle.

Challenges and Opportunities in Pyrimidine-Based Preclinical Drug Discovery

Despite the success of the pyrimidine scaffold, several challenges remain in the preclinical development of new drug candidates.

Challenges:

Drug Resistance: For targets like kinases, cancer cells can develop resistance through mutations in the ATP-binding site. nih.gov

Off-Target Effects: The conserved nature of ATP-binding sites, particularly among kinases, can lead to a lack of selectivity and associated toxicities.

Poor Bioavailability: While the morpholine group often improves solubility, achieving good oral bioavailability requires a delicate balance of multiple physicochemical properties. nih.gov

Metabolic Instability: Certain positions on the pyrimidine ring can be susceptible to metabolic degradation by liver enzymes, leading to rapid clearance. nih.gov

Opportunities:

Multi-Targeted Inhibitors and Hybrid Drugs: Designing single molecules that can modulate multiple targets offers a promising strategy to overcome drug resistance and improve efficacy. nih.govmdpi.com The pyrimidine scaffold is an excellent starting point for creating such hybrid drugs. nih.gov

Targeting Allosteric Sites: Developing inhibitors that bind to allosteric sites rather than the highly conserved ATP-binding pocket can lead to greater selectivity and a lower likelihood of resistance.

Exploring New Chemical Space: Advanced synthetic methods now allow for the creation of pyrimidine analogues with greater structural diversity than ever before, opening up opportunities to find compounds with novel mechanisms of action. nih.govresearchgate.net

Privileged Scaffold Versatility: The proven track record of the pyrimidine ring in approved drugs continues to make it an attractive and valuable scaffold for targeting new and challenging biological targets across a wide range of diseases. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step processes, such as:

- Mannich Reaction : Reacting formaldehyde with morpholine and a suitable amine precursor under controlled temperature (e.g., reflux in ethanol) to form the morpholine-substituted pyrimidine core .

- Substitution Reactions : Introducing the methyl group at the 6-position via nucleophilic substitution using methylamine or methyl halides .

Q. Optimization Strategies :

- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to enhance reaction kinetics without decomposition .

- Catalyst Use : Employ bases like lithium hydroxide or potassium carbonate to improve nucleophilicity in substitution steps .

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates .

Example reaction table from literature:

Q. Which characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 235) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., NH₂ stretch at 3355–3459 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds) .

Q. How does the morpholine group influence the compound's solubility and biological interactions?

Methodological Answer:

- Solubility Enhancement : The morpholine ring’s oxygen atom increases polarity, improving aqueous solubility compared to non-heterocyclic analogs. This is critical for in vitro assays .

- Biological Target Interaction : The morpholine moiety mimics endogenous amine-containing structures, enabling hydrogen bonding with enzyme active sites (e.g., kinases or GPCRs). Computational docking studies suggest binding to hydrophobic pockets via van der Waals interactions .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory data in biological activity assays?

Methodological Answer:

- Dose-Response Curves : Repeat assays across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Target Selectivity Profiling : Use kinase/enzyme panels to rule off-target effects (e.g., Eurofins KinaseProfiler™) .

- Metabolite Interference Testing : Incubate the compound with liver microsomes to assess stability and active metabolite formation .

- Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) across replicates (n ≥ 3) .

Q. How can computational methods aid in predicting the compound's interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to EGFR or PI3K over 100 ns trajectories to assess stability of ligand-receptor complexes .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies (ΔG) for key residues (e.g., EGFR L858R mutation) .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at pyrimidine N1 and morpholine O) using Schrödinger Phase .

Q. What are the key considerations in designing SAR studies for pyrimidine derivatives?

Methodological Answer:

- Core Modifications : Systematically vary substituents at the 2-, 4-, and 6-positions to assess impact on potency. For example:

- Bioisosteric Replacement : Substitute pyrimidine with triazine to evaluate scaffold flexibility .

- ADMET Profiling : Measure logP (e.g., <3 for optimal permeability) and CYP450 inhibition to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.